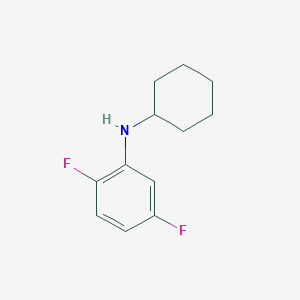

N-cyclohexyl-2,5-difluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

N-cyclohexyl-2,5-difluoroaniline |

InChI |

InChI=1S/C12H15F2N/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |

InChI Key |

WUOJOXNZVADTLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of N Cyclohexyl 2,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. fiveable.me In the case of N-cyclohexyl-2,5-difluoroaniline, the outcome of EAS reactions is governed by the combined directing effects of the N-cyclohexylamino group and the two fluorine atoms.

The secondary amine group (-NH-cyclohexyl) is a powerful activating group and an ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the aromatic ring. byjus.com This donation increases the electron density at the positions ortho and para to the amine, making them more susceptible to electrophilic attack. Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

When these effects are combined, the powerful activating and directing effect of the amino group typically dominates. Therefore, electrophiles are expected to substitute the aromatic ring at the positions ortho and para to the amino group. The possible substitution positions are C4 and C6. Steric hindrance from the bulky cyclohexyl group might influence the ratio of ortho to para products.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Preference |

| -NHR | Activating | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -F | Deactivating | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the strong activating nature of the amine group can lead to challenges such as poly-substitution, and the Lewis acid catalysts used in Friedel-Crafts reactions can complex with the basic amine, deactivating the ring. uci.edu

Nucleophilic Aromatic Substitution (SNAr) on Activating Fluorine Atoms

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In contrast to EAS, SNAr is facilitated by electron-poor aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group.

In this compound, the fluorine atoms themselves act as both the electron-withdrawing groups and the potential leaving groups. Fluorine is an excellent leaving group in SNAr reactions, a fact that may seem counterintuitive given that fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. youtube.com Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, and this stabilization is most effective when the groups are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, one fluorine atom is ortho to the other, enhancing the reactivity of the ring towards nucleophilic displacement of one of the fluorine atoms. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace a fluorine atom. nih.govnih.gov

N-Functionalization Reactions of the Secondary Amine

The secondary amine in this compound is a nucleophilic center and can undergo a variety of N-functionalization reactions. These reactions are crucial for building more complex molecular architectures. Common transformations include:

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with an acylating agent (e.g., acid chloride or anhydride) to form an amide.

N-Arylation: Formation of a tertiary amine through the creation of a new N-aryl bond, often achieved via transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govacs.org

Redox Reactions: The amine can act as a sacrificial electron donor in photoredox catalysis, and upon oxidation to an amine radical cation, it can participate in various bond-forming reactions. uark.edu

These functionalization strategies allow for the modification of the electronic and steric properties of the molecule, enabling its use as a building block in the synthesis of diverse organic compounds.

C-H Activation and Olefination Processes Involving Substituted Aniline (B41778) Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For aniline derivatives, transition metal-catalyzed reactions can selectively activate and functionalize C-H bonds on the aromatic ring. nih.gov

Palladium-catalyzed C-H olefination, a type of Heck-type reaction, allows for the direct formation of a C-C bond between a C-H bond of the aniline ring and an alkene. The mechanism of these reactions typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov The amino group of the aniline can act as a directing group, coordinating to the palladium catalyst and directing the C-H activation to the ortho position.

However, recent advancements have enabled para-selective C-H olefination of aniline derivatives. nih.govacs.org These reactions often proceed under mild conditions and exhibit a broad substrate scope, including anilines bearing electron-withdrawing groups. nih.govacs.org This demonstrates that compounds like this compound can be suitable substrates for such transformations. The reaction is often made possible by the use of specific ligands that control the regioselectivity. nih.gov Microwave-assisted protocols have also been developed to accelerate meta-C-H olefination. rsc.org

The choice of ligand is critical in palladium-catalyzed C-H functionalization, as it significantly influences the reaction's efficiency, selectivity, and substrate scope. acs.orgresearchgate.net Ligands can accelerate the C-H activation step and control the regioselectivity of the functionalization. acs.org

For instance, in the C-H olefination of anilines, the use of a bidentate S,O-ligand has been shown to be highly effective in achieving para-selectivity, even for anilines with electron-withdrawing substituents. nih.govacs.org This is a notable deviation from the traditional ortho-directing effect of the amine group. In other cases, such as the direct arylation of unprotected anilines, a ligand like [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) is crucial for achieving ortho-selectivity and preventing the competing N-arylation (Buchwald-Hartwig) reaction. nih.govacs.org The ligand plays a cooperative role in the C-H cleavage step and drives the chemoselectivity. nih.govacs.org

Table 2: Influence of Ligands on Palladium-Catalyzed C-H Functionalization of Anilines

| Ligand | Reaction Type | Selectivity | Key Findings | Reference |

| S,O-Ligand | C-H Olefination | Para-selective | Enables high para-selectivity for a broad range of anilines, including those with electron-withdrawing groups. | nih.govacs.org |

| [2,2′-Bipyridin]-6(1H)-one | C-H Arylation | Ortho-selective | Promotes ortho-arylation of unprotected anilines while suppressing N-arylation. | nih.govacs.org |

| Mono-N-protected Amino Acids | C-H Olefination | Enantioselective | Can control enantioselectivity and positional selectivity in C-H functionalization reactions. | acs.org |

The development of new ligand scaffolds remains a key area of research to overcome challenges in C-H functionalization, such as controlling positional selectivity among multiple inequivalent C-H bonds. acs.org

N Cyclohexyl 2,5 Difluoroaniline As a Building Block in Complex Chemical Architectures

Integration into Heterocyclic Systems

The secondary amine functionality of N-cyclohexyl-2,5-difluoroaniline, coupled with the electronic influence of the difluorophenyl ring, provides a reactive handle for the construction of various heterocyclic scaffolds. These structures are of significant interest due to their prevalence in pharmaceuticals and functional materials.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct experimental evidence for the use of this compound in pyrimidine synthesis is not extensively documented in publicly available literature, its structural features suggest its suitability as a precursor in established synthetic routes. One common method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound. As a substituted amine, this compound could potentially serve as the nitrogen source in a multi-component reaction, for instance, by first reacting with a nitrile to form an amidine which then undergoes cyclization with a β-dicarbonyl compound. The fluorine atoms on the aniline (B41778) ring would be expected to influence the reactivity of the intermediate amidine and the properties of the final pyrimidine product.

Formation of Imidazole (B134444) and Imidazoquinoline Scaffolds

The synthesis of imidazole derivatives often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine, in what is known as the Radziszewski synthesis. In this context, this compound can act as the amine component. The reaction would proceed through the formation of an imine intermediate with the aldehyde, followed by condensation with the 1,2-dicarbonyl compound and subsequent cyclization and oxidation to yield the substituted imidazole.

Furthermore, the construction of imidazoquinoline scaffolds can be envisioned using this compound. A plausible route involves the reaction of this aniline with an α-haloketone to form an α-aminoketone intermediate. Subsequent reaction with an ortho-aminoaryl aldehyde could then lead to the formation of the fused imidazoquinoline system through a series of condensation and cyclization steps. The electronic nature of the difluorophenyl group would likely play a role in the reaction kinetics and the stability of the resulting heterocyclic system.

Cyclization Reactions to Yield Quinoline (B57606) and Dihydropyrrole Derivatives

The synthesis of quinolines, a core structure in many biologically active compounds, can be achieved through various methods, including the Combes, Doebner-von Miller, and Friedländer syntheses. In the context of the Combes synthesis, an aniline is reacted with a β-diketone under acidic conditions. This compound is a suitable aniline precursor for this reaction, where the initial condensation would form a β-aminoenone intermediate, which upon acid-catalyzed cyclization and dehydration would yield the corresponding quinoline derivative. The fluorine substituents on the resulting quinoline ring would significantly impact its electronic properties.

The Paal-Knorr synthesis provides a straightforward method for the formation of pyrrole (B145914) and dihydropyrrole derivatives from a 1,4-dicarbonyl compound and a primary or secondary amine. The reaction of this compound with a 1,4-dicarbonyl compound, such as succinaldehyde, would be expected to yield the corresponding N-substituted dihydropyrrole. This reaction typically proceeds through the formation of a di-imine intermediate followed by intramolecular cyclization.

Condensation Reactions to Form Schiff Bases and Related Imines

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of the bulky cyclohexyl group and the electron-withdrawing fluorine atoms can influence the rate of reaction and the stability of the resulting C=N double bond. These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities and be used as ligands in coordination chemistry.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Schiff Base |

| This compound | Ketone (R-CO-R') | Schiff Base |

Contributions to Urea (B33335) and other Amide Derivative Syntheses

This compound readily participates in reactions to form urea and amide derivatives. The reaction with isocyanates provides a direct route to unsymmetrically substituted ureas. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

Similarly, acylation of this compound with acyl chlorides or anhydrides yields the corresponding amide derivatives. These reactions are fundamental in organic synthesis for the creation of peptide bonds and other amide-containing functional groups. The reactivity of the aniline in these transformations can be modulated by the electronic effects of the fluorine substituents.

| Reagent | Product Class |

| Isocyanate (R-NCO) | Urea Derivative |

| Acyl Chloride (R-COCl) | Amide Derivative |

| Anhydride ((RCO)₂O) | Amide Derivative |

Role in Ligand Design for Organometallic Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a potential ligand for organometallic catalysts. The electronic properties of the ligand, which are significantly influenced by the two fluorine atoms on the phenyl ring, can tune the catalytic activity of the metal center. For instance, the electron-withdrawing nature of the fluorine atoms would decrease the electron density on the nitrogen atom, potentially affecting the stability and reactivity of the resulting metal complex. The steric bulk of the cyclohexyl group can also play a crucial role in controlling the selectivity of catalytic reactions. While specific examples of its use in catalysis are not widely reported, its structural motifs are found in ligands used for various cross-coupling reactions.

Advanced Spectroscopic and Mechanistic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of N-cyclohexyl-2,5-difluoroaniline reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the difluorophenyl ring typically appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling with each other and with the adjacent fluorine atoms. The protons of the cyclohexyl group resonate in the upfield region, with their chemical shifts and multiplicities providing information about their respective positions on the ring and their stereochemical relationships. The proton attached to the nitrogen atom (N-H) usually appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.885 | m | J(A,B)=0.4, J(A,C)=8.8, 3J(A,F-19)=10.6, 4J(A,F-19)=5.1 |

| Aromatic-H | 6.46 | m | J(B,C)=3.0, 3J(B,F-19)=9.6, 4J(B,F-19)=7.1 |

| Aromatic-H | 6.35 | m | 3J(C,F-19)=8.1, 4J(C,F-19)=3.6 |

| N-H | 3.7 | s (broad) | |

| Cyclohexyl-H | 1.13 - 2.25 | m | |

| Note: The provided data is based on the parent compound 2,5-difluoroaniline (B146615) and typical ranges for cyclohexyl groups. chemicalbook.comchemicalbook.com Specific data for this compound may vary. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the difluorophenyl ring will exhibit characteristic chemical shifts influenced by the electron-withdrawing fluorine atoms and the amino group. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon atoms of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-F | 140 - 160 (d, ¹JCF) |

| Aromatic C-N | 130 - 140 |

| Aromatic C-H | 100 - 120 |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl C | 20 - 40 |

| Note: The provided data is based on typical chemical shift ranges for similar structures. chemicalbook.comchemicalbook.com Specific data for this compound may vary. |

Fluorine-19 (¹⁹F) NMR for Fluorinated Aniline (B41778) Systems

For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. The ¹⁹F NMR spectrum of this compound would show distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms and their coupling to each other (JFF) and to the neighboring protons (JHF) provide unambiguous evidence for the substitution pattern of the aromatic ring. For instance, a study on a related compound, 2-cyclohexyl-3-((4-oxocyclohexa-2,5-dien-1-ylidene)amino)naphthalene-1,4-dione, which contains a fluorinated phenyl group, reported a ¹⁹F NMR chemical shift at -117.12 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, HRMS allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₂H₁₅F₂N), the expected monoisotopic mass would be calculated and compared to the experimentally observed value. For example, in the analysis of a similar compound, the calculated mass for [M+H]⁺ was 332.1645, and the found mass was 332.1648, confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H bond (stretching vibration typically around 3300-3500 cm⁻¹), C-N bond, aromatic C=C bonds, and the C-F bonds (strong absorptions in the 1000-1400 cm⁻¹ region). The C-H stretching vibrations of the cyclohexyl group would also be visible.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| Note: The provided data is based on typical IR absorption ranges for the respective functional groups. ias.ac.in |

X-ray Crystallography for Solid-State Structure Determination

Mechanistic Investigations of Reactions Involving this compound through Kinetic Studies

A comprehensive search of academic and scientific literature yielded no specific studies focused on the mechanistic investigations of reactions involving this compound through kinetic studies. While general principles of kinetic analysis and mechanistic elucidation are well-established in organic chemistry, dedicated research applying these methodologies to reactions of this compound does not appear to be publicly available in the indexed scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the kinetic studies of this specific compound at this time. Further experimental research would be required to determine the reaction kinetics and elucidate the mechanisms of reactions in which this compound participates.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 2,5 Difluoroaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of N-cyclohexyl-2,5-difluoroaniline would provide fundamental information about its stability, reactivity, and the distribution of electrons within the molecule.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO would likely be localized on the aniline (B41778) nitrogen and the phenyl ring, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would be expected to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. A hypothetical table of frontier molecular orbital energies, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative fluorine atoms and the nitrogen atom, indicating areas with a higher electron density. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group and the cyclohexyl ring.

This charge distribution analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with other reagents.

Conformational Analysis and Stability Studies (e.g., Potential Energy Surface Scanning)

The presence of the flexible cyclohexyl group attached to the nitrogen atom introduces conformational complexity to this compound. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms, which in turn governs the molecule's physical and chemical properties.

By systematically rotating the key dihedral angles—specifically the C-N-C-C angle between the aniline and cyclohexyl moieties—a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the various stable conformers (energy minima) and the energy barriers (transition states) that separate them. It is expected that the most stable conformer would balance steric hindrance between the cyclohexyl and difluorophenyl groups.

A representative, albeit hypothetical, data table illustrating the relative energies of possible conformers is shown below.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Anti | ~180° | 0.00 |

| Equatorial-Gauche | ~60° | 1.5 |

| Axial-Anti | ~180° | 3.2 |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions involving this compound, providing detailed mechanistic insights. By mapping the energy profile of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy. This information is vital for predicting reaction rates and understanding the factors that control the formation of different products.

For instance, in reactions such as electrophilic aromatic substitution, computational models could predict whether an incoming electrophile would preferentially add to the ortho, meta, or para positions of the difluorophenyl ring, taking into account the directing effects of the amino and fluoro substituents.

Applications in Catalysis and Materials Science from a Chemical Perspective

Precursor for Ligands in Transition Metal Catalysis

There is no readily available scientific literature detailing the design, synthesis, or application of ligands derived directly from N-cyclohexyl-2,5-difluoroaniline for transition metal catalysis.

Information regarding the specific design and synthesis of ligands from this compound is not present in the reviewed literature.

Given the lack of synthesized ligands from this compound, there is no corresponding research on their influence on catalyst stability and activity in C-N cross-coupling reactions.

Role in the Development of New Catalytic Systems for Organic Transformations

The scientific literature reviewed does not indicate a role for this compound in the development of new catalytic systems for organic transformations.

Structural Components in Designed Materials (e.g., liquid crystals with difluoro substituents)

The true impact of this compound's structural motifs is evident in the field of materials science, particularly in the design of liquid crystals. The presence of both a difluorinated aromatic ring and a cyclohexyl group imparts specific and influential characteristics on the molecular ordering and, consequently, the physical properties of these materials.

The incorporation of fluorine atoms and cyclohexyl rings into mesogenic (liquid crystal-forming) molecules significantly affects their properties. The difluoro-substituent on the aniline (B41778) ring introduces a strong dipole moment. The orientation of these dipoles influences the dielectric anisotropy of the material, a critical parameter for display applications. For instance, lateral fluoro-substituents on aromatic cores are known to enhance the stability of tilted smectic phases and can lead to negative dielectric anisotropy. biointerfaceresearch.com

The cyclohexyl moiety, a non-aromatic, rigid ring, also plays a crucial role. Replacing aromatic rings like benzene (B151609) with cyclohexane (B81311) rings in a liquid crystal's core structure can lead to increased clearing points (the temperature at which the material becomes an isotropic liquid) and higher melting points. tandfonline.com However, this substitution typically results in a reduced dielectric anisotropy. tandfonline.com The conformation of the cyclohexyl ring and its substituents is critical; for example, axially bonded terminal groups can lead to significantly lower clearing temperatures compared to their equatorial isomers. tandfonline.com

Studies on prototype negative dielectric liquid crystalline compounds with fluorinated cyclohexane motifs have shown that increased polarity from multiple C-F bonds can result in higher melting points and reduced solubility. nih.govbldpharm.com This is attributed to strong electrostatic intermolecular interactions between the polarized cyclohexyl and any aryl rings present. nih.govbldpharm.com To harness the benefits of these polar cyclohexane motifs, it is often necessary to design scaffolds that are free of aromatic rings and include solubilizing groups at the periphery. nih.govbldpharm.com

Table 1: Influence of Structural Moieties on Liquid Crystal Properties

| Structural Moiety | Influence on Molecular Ordering and Properties |

| Difluoro-substituent (on aryl ring) | Introduces strong dipole moment, affecting dielectric anisotropy. Lateral substitution can stabilize tilted smectic phases. biointerfaceresearch.com |

| Cyclohexyl Ring | Increases clearing and melting points when replacing aryl rings. tandfonline.com Reduces dielectric anisotropy. tandfonline.com Conformational geometry (axial vs. equatorial substituents) significantly impacts clearing temperatures. tandfonline.com |

| Multiple C-F Bonds (on cyclohexyl ring) | Increased polarity leads to higher melting points and lower solubility due to electrostatic interactions. nih.govbldpharm.com |

The design of liquid crystals for specific applications, such as in liquid crystal displays (LCDs), often involves the strategic placement of fluorine atoms and the use of alicyclic rings like cyclohexane to fine-tune the material's properties. For example, to achieve a high figure-of-merit for display applications, a combination of high birefringence, low viscosity, and appropriate dielectric anisotropy is required.

The introduction of difluorovinyl-based liquid crystal diluters into a high-birefringence liquid crystal mixture has been shown to effectively reduce viscosity and increase dielectric anisotropy while maintaining high birefringence. mdpi.com This highlights the principle of molecular engineering, where specific fluorinated moieties are used to optimize performance.

Furthermore, the stability of different liquid crystalline phases (nematic, smectic) can be manipulated through structural design. The use of four fluoro-substituents in an aromatic core has been observed to induce a smectic B phase. biointerfaceresearch.com The interplay between the molecular shape, polarity, and polarizability, all influenced by the presence of fluorine and cyclohexyl groups, dictates the resulting mesophase behavior. The strategic combination of these structural elements allows for the creation of materials with tailored properties for advanced technological applications.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes to N-Cyclohexyl-2,5-difluoroaniline

The efficient and sustainable synthesis of this compound is a crucial first step towards unlocking its full potential. While specific synthetic procedures for this exact molecule are not extensively documented, several established methodologies for the synthesis of related N-alkylanilines and fluoroanilines can be logically extended and optimized.

Plausible Synthetic Strategies:

One of the most powerful and versatile methods for the formation of C-N bonds is the Buchwald-Hartwig amination . nih.govumich.edu This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine represents a highly promising route. In this context, the reaction would involve the coupling of cyclohexylamine (B46788) with a suitable 2,5-difluorophenyl electrophile, such as 1-bromo-2,5-difluorobenzene or 1-chloro-2,5-difluorobenzene. The development of this approach would necessitate the screening of various palladium catalysts, phosphine (B1218219) ligands, and reaction conditions to achieve high yields and selectivity. Modern Buchwald-Hartwig protocols are known for their broad substrate scope and functional group tolerance, making this a highly attractive strategy. umich.eduresearchgate.net

Another viable and sustainable approach is reductive amination . This method involves the reaction of 2,5-difluoroaniline (B146615) with cyclohexanone (B45756) to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound. This one-pot procedure is atom-economical and can often be performed under mild conditions using a variety of reducing agents, such as sodium borohydride, or through catalytic hydrogenation. acs.orgnih.govgoogle.com Research in this area could focus on developing highly efficient and selective catalysts, potentially including reusable heterogeneous catalysts to enhance the sustainability of the process. acs.org

Future research should aim to develop green and sustainable synthetic routes. This could involve exploring the use of non-toxic solvents, minimizing waste generation, and developing catalytic systems that operate under milder conditions with lower catalyst loadings. The table below outlines potential synthetic routes that warrant investigation.

| Synthetic Route | Reactants | Potential Advantages | Key Research Focus |

| Buchwald-Hartwig Amination | 1-Bromo-2,5-difluorobenzene, Cyclohexylamine | High functional group tolerance, broad scope. nih.govumich.edu | Catalyst and ligand optimization, mild reaction conditions. |

| Reductive Amination | 2,5-Difluoroaniline, Cyclohexanone | Atom economy, one-pot procedure. acs.orgnih.gov | Development of efficient and reusable catalysts. |

| Nucleophilic Aromatic Substitution | 1,2,5-Trifluorobenzene, Cyclohexylamine | Potentially direct and catalyst-free. | Overcoming the high activation barrier, exploring microwave or flow chemistry conditions. |

Exploration of New Reactivity Modes and Selective Functionalizations

The unique electronic and steric features of this compound open up a wide range of possibilities for selective functionalization. The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group, modulated by the bulky cyclohexyl substituent, is expected to lead to interesting and potentially novel reactivity.

The aromatic ring is a prime site for electrophilic aromatic substitution reactions. masterorganicchemistry.com The directing effects of the fluorine and N-cyclohexylamino substituents will be a key area of investigation. The amino group is a strong activating group and an ortho-, para-director, while fluorine is a deactivating group but also an ortho-, para-director. Understanding the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation will be crucial for the further elaboration of this scaffold. youtube.com

Furthermore, the C-F bonds in this compound, while generally strong, could be selectively activated under appropriate conditions. baranlab.orgmdpi.com Research into transition-metal-catalyzed C-F bond functionalization could unlock novel transformations, allowing for the introduction of a variety of substituents at the fluorinated positions. nih.gov This would provide access to a diverse range of derivatives with tailored properties.

The secondary amine functionality also offers a handle for further reactions. N-acylation, N-alkylation, and other modifications of the nitrogen atom can be explored to generate a library of derivatives with diverse functionalities.

Expansion of Applications in the Synthesis of Diverse Complex Organic Molecules

The structural motifs present in this compound are commonly found in biologically active molecules and advanced materials. Therefore, this compound holds significant promise as a versatile building block for the synthesis of more complex organic molecules.

In medicinal chemistry , the introduction of a difluorophenyl group can enhance metabolic stability and binding affinity. youtube.com The N-cyclohexyl moiety can provide a lipophilic handle and specific conformational preferences. Consequently, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents. For instance, fluorinated anilines are known intermediates in the synthesis of pharmaceuticals. google.com

In materials science , the unique electronic properties conferred by the fluorine atoms could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The N-cyclohexyl group could influence the packing and morphology of thin films, which are critical for device performance.

Future research should focus on incorporating the this compound core into a variety of molecular architectures to explore its potential in these and other applications.

Advanced Computational Methodologies for High-Throughput Screening and Design

Computational chemistry offers powerful tools to accelerate the exploration of the chemical space around this compound. stmjournals.commdpi.comDensity Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to elucidate reaction mechanisms and predict reactivity. nih.govresearchgate.netrsc.org This can guide experimental efforts by identifying the most promising synthetic routes and reaction conditions.

For example, DFT can be used to:

Calculate the charge distribution and frontier molecular orbitals to predict the regioselectivity of electrophilic aromatic substitution.

Model the transition states of potential reactions to understand activation barriers and reaction kinetics.

Predict spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of new compounds. researchgate.netnih.govacs.org

Furthermore, in silico screening techniques can be used to virtually evaluate libraries of this compound derivatives for their potential biological activity or material properties. ijpsr.comresearchgate.net This can help to prioritize the synthesis of the most promising candidates, saving significant time and resources. Molecular docking studies, for instance, could predict the binding affinity of derivatives to specific protein targets. researchgate.net

The integration of advanced computational methodologies with experimental work will be crucial for the efficient and rational design of new functional molecules based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.